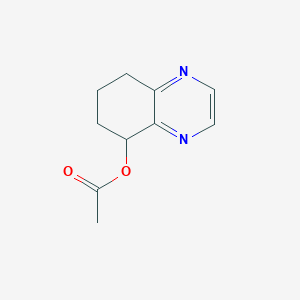
5,6,7,8-Tetrahydroquinoxalin-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinoxalin-5-yl acetate: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydroquinoxaline. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various tetrahydroquinoxaline derivatives .
科学的研究の応用
Chemistry: In chemistry, 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties .
作用機序
The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Quinoxaline: The parent compound of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate, quinoxaline, is a bicyclic compound with a benzene ring fused to a pyrazine ring.
5,6,7,8-Tetrahydroquinoxaline: A reduced form of quinoxaline, lacking the acetate group.
Quinoxaline Derivatives: Various derivatives of quinoxaline with different functional groups attached to the core structure.
Uniqueness: this compound is unique due to the presence of the acetate group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, or ability to interact with specific molecular targets .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)14-9-4-2-3-8-10(9)12-6-5-11-8/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPFBYEDFSADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=NC=CN=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)

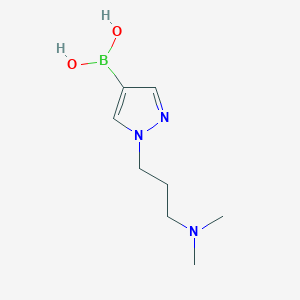

![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)

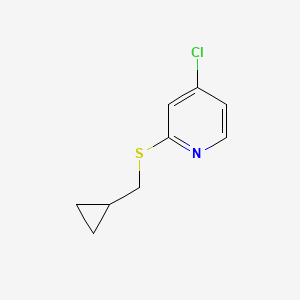
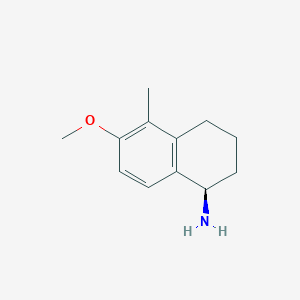
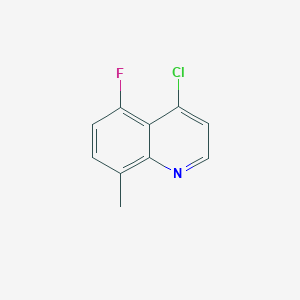

![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
